![molecular formula C10H6F3NO3S B1397804 Quinolin-7-yl trifluoromethanesulfonate CAS No. 163485-84-5](/img/structure/B1397804.png)
Quinolin-7-yl trifluoromethanesulfonate
Overview
Description
Quinolin-7-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new drugs and other applications .
Preparation Methods
The synthesis of Quinolin-7-yl trifluoromethanesulfonate typically involves the reaction of quinoline derivatives with trifluoromethanesulfonic anhydride. One common method includes the use of 7-methoxyquinolin-4-ol as a starting material, which reacts with trifluoromethanesulfonic anhydride in the presence of a base such as 2,6-lutidine . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Chemical Reactions Analysis
Quinolin-7-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, similar to other aromatic compounds.
Cross-Coupling Reactions: It can be used in cross-coupling reactions with alkyl Grignard reagents, facilitated by iron or other metal catalysts.
Scientific Research Applications
Biological Applications
Quinolin-7-yl trifluoromethanesulfonate has been investigated for its potential therapeutic applications across various fields:
Antiviral Activity
Quinoline derivatives have shown promise as antiviral agents against several viruses, including HIV, Zika virus, and Ebola virus. The structural features of quinolines allow them to interact with viral proteins effectively, inhibiting viral replication. Studies have demonstrated that modifications to the quinoline structure can enhance antiviral potency and selectivity .
Anticancer Properties
Research indicates that quinoline-based compounds possess significant anticancer activity. This compound can be utilized to synthesize novel anticancer agents that target specific pathways involved in tumor growth and metastasis. For example, certain derivatives have been shown to inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers .
Antimicrobial Effects
Quinoline derivatives exhibit antibacterial and antifungal properties. The incorporation of the trifluoromethanesulfonate group enhances their ability to disrupt microbial cell membranes or inhibit essential enzymes, making them effective against resistant strains of bacteria .
Case Studies
Several case studies highlight the effectiveness of this compound in drug development:
Mechanism of Action
The mechanism of action of Quinolin-7-yl trifluoromethanesulfonate is primarily related to its ability to participate in various chemical reactions. The trifluoromethanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the quinoline ring can interact with various molecular targets, including enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Quinolin-7-yl trifluoromethanesulfonate can be compared with other quinoline derivatives, such as:
7-chloroquinoline: Known for its antimalarial activity.
Quinolin-8-yl trifluoromethanesulfonate: Similar in structure but with different reactivity and applications.
2-chloroquinoline: Used in the synthesis of various pharmaceuticals
This compound is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
Quinolin-7-yl trifluoromethanesulfonate (Q7OTf) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of Q7OTf, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Q7OTf is characterized by the presence of a quinoline moiety substituted at the 7-position with a trifluoromethanesulfonate group. Its molecular formula is . The trifluoromethanesulfonate group enhances the compound's reactivity and solubility, making it a versatile candidate for various biological applications.
Antiviral Properties
Quinoline derivatives, including Q7OTf, have been studied for their antiviral properties. Research indicates that these compounds exhibit activity against several viruses, such as:
- Human Immunodeficiency Virus (HIV)
- Herpes Simplex Virus (HSV)
These antiviral effects are attributed to the ability of quinoline structures to interact with viral enzymes and inhibit their function.
Anticancer Potential
Q7OTf and related quinoline compounds show promise as anticancer agents. Studies have demonstrated that certain quinoline derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to Q7OTf have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
The mechanism of action for Q7OTf primarily involves its ability to participate in nucleophilic substitution reactions due to the trifluoromethanesulfonate group acting as an excellent leaving group. Additionally, the quinoline ring can interact with various biological targets, including enzymes and receptors, leading to its therapeutic effects .
Synthesis of this compound
The synthesis of Q7OTf typically involves the reaction of quinoline derivatives with trifluoromethanesulfonic anhydride. A common method includes using 7-methoxyquinolin-4-ol as a starting material, which reacts with trifluoromethanesulfonic anhydride in the presence of a base like 2,6-lutidine. This method allows for efficient synthesis while maintaining high yields.
Case Studies and Research Findings
Several studies have highlighted the biological activities of quinoline derivatives, including Q7OTf:
- Antitumor Activity : A study evaluated a series of 7-aminoquinoline derivatives for their antitumor properties through their interaction with NAD(P)H:quinone oxidoreductase (NQO1). Findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines .
- Antiviral Activity : Research on quinoline-based compounds demonstrated their effectiveness against viral infections by inhibiting viral replication mechanisms. This was particularly noted in studies involving HIV and HSV .
- Enzyme Inhibition : Quinoline derivatives have been shown to inhibit various enzymes associated with cancer progression and viral replication, suggesting potential applications in drug development .
Comparative Analysis of Similar Compounds
Properties
IUPAC Name |
quinolin-7-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSAXXSFDJDIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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